molecular formula C25H52N2O6 B12693044 (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) CAS No. 93859-51-9

(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate)

Cat. No.: B12693044
CAS No.: 93859-51-9
M. Wt: 476.7 g/mol
InChI Key: WHNDJHDROKNHQP-XXAVUKJNSA-N
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Description

(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a long hydrocarbon chain with a double bond in the Z-configuration, linked to a propane-1,3-diyldiammonium core, and is paired with bis(hydroxyacetate) counterions. Its amphiphilic nature makes it an interesting candidate for applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) typically involves the following steps:

    Synthesis of the Octadec-9-enylamine: The starting material, octadec-9-ene, undergoes amination to form octadec-9-enylamine. This can be achieved through a reaction with ammonia or an amine source under suitable conditions.

    Formation of the Propane-1,3-diyldiammonium Core: The octadec-9-enylamine is then reacted with 1,3-dibromopropane to form the propane-1,3-diyldiammonium intermediate.

    Counterion Exchange: The final step involves the exchange of bromide ions with bis(hydroxyacetate) ions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) can undergo various chemical reactions, including:

    Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The ammonium groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) has several applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.

    Medicine: Investigated for its antimicrobial properties and potential use in formulations for topical applications.

    Industry: Utilized in the formulation of personal care products, detergents, and lubricants.

Mechanism of Action

The mechanism of action of (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is primarily based on its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables it to disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ability to form micelles and vesicles makes it useful in drug delivery systems, where it can encapsulate and transport active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium chloride
  • (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bromide
  • (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium sulfate

Uniqueness

(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is unique due to its bis(hydroxyacetate) counterions, which provide additional functionality and potential for hydrogen bonding. This can enhance its solubility and interaction with biological molecules, making it a versatile compound for various applications.

Properties

CAS No.

93859-51-9

Molecular Formula

C25H52N2O6

Molecular Weight

476.7 g/mol

IUPAC Name

3-azaniumylpropyl-[(Z)-octadec-9-enyl]azanium;2-hydroxyacetate

InChI

InChI=1S/C21H44N2.2C2H4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*3-1-2(4)5/h9-10,23H,2-8,11-22H2,1H3;2*3H,1H2,(H,4,5)/b10-9-;;

InChI Key

WHNDJHDROKNHQP-XXAVUKJNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[NH2+]CCC[NH3+].C(C(=O)[O-])O.C(C(=O)[O-])O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[NH2+]CCC[NH3+].C(C(=O)[O-])O.C(C(=O)[O-])O

Origin of Product

United States

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